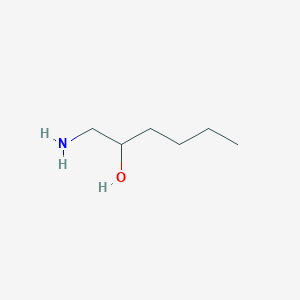

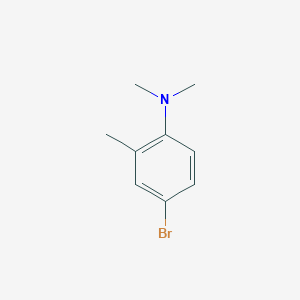

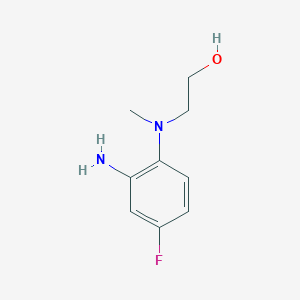

2-(2-Amino-4-fluoromethylanilino)-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with an aniline derivative. The specific steps would depend on the exact reactions used .

Molecular Structure Analysis

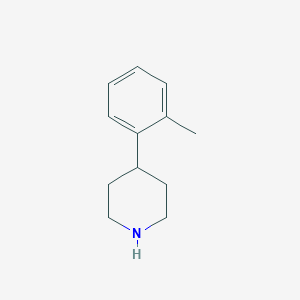

The molecular structure of this compound would be based on the aniline structure, with the additional groups attached at the specified positions. The presence of the fluorine atom would likely influence the electronic properties of the molecule .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amino group is typically reactive and could participate in various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could influence properties like boiling point, melting point, and solubility .

Scientific Research Applications

Sympathomimetic Activity Analysis : Lands, Ludueña, and Buzzo (1967) investigated the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol and found that changes in sympathomimetic activity could be assessed by adding different groups to the molecule. They established a distinction between β-1 and β-2 receptor types based on these modifications (Lands, Ludueña, & Buzzo, 1967).

Bacteriostasis Activity : Huang Suo-yi and Tian Hua (2004) synthesized a Schiff base by condensing 4-fluorobenzaldehyde and ethanolamine, demonstrating its bacteriostatic activity against various bacteria. This study indicates potential antibacterial applications (Huang Suo-yi & Tian Hua, 2004).

Fluorescence Studies : Shameer Hisham et al. (2019) synthesized N-aryl-2-aminoquinolines and investigated their fluorescence behavior in different solvents. They found that the fluorescence quantum yield was highest in toluene, with significant quenching observed in ethanol due to fluorophore-solvent interactions. This research highlights its potential in biological applications related to fluorescence (Shameer Hisham et al., 2019).

Study of Intermolecular Hydrogen Bonds : Seurre et al. (2004) explored the role of chirality in the formation of jet-cooled complexes of (±) 2-naphthyl-1-ethanol with various amino alcohols. Their findings suggest potential applications in understanding molecular interactions and the influence of chirality (Seurre et al., 2004).

Peptide Chemistry : Chantreux et al. (1984) described the use of the 2-(diphenylphosphino)ethyl group for carboxyl-protection in peptide synthesis, highlighting its stability and ease of deprotection under mild conditions. This study opens avenues in peptide chemistry and drug design (Chantreux et al., 1984).

Anticancer Evaluation : Patravale et al. (2014) conducted a combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives and evaluated their anticancer properties. One compound showed significant potency against human breast cancer cell line MCF7, indicating potential therapeutic applications (Patravale et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(2-amino-4-fluoro-N-methylanilino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O/c1-12(4-5-13)9-3-2-7(10)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCSYVRZVWETJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=C(C=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701249783 |

Source

|

| Record name | 2-[(2-Amino-4-fluorophenyl)methylamino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-4-fluoromethylanilino)-1-ethanol | |

CAS RN |

912284-76-5 |

Source

|

| Record name | 2-[(2-Amino-4-fluorophenyl)methylamino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912284-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Amino-4-fluorophenyl)methylamino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.